molecular formula C6H6N4O6 B4326629 2,6-dimethoxy-3,5-dinitropyrazine

2,6-dimethoxy-3,5-dinitropyrazine

Cat. No. B4326629
M. Wt: 230.14 g/mol
InChI Key: QAIYTLSIVZELOS-UHFFFAOYSA-N
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Description

2,6-dimethoxy-3,5-dinitropyrazine, also known as DMDNP, is a highly explosive compound that has been studied for its potential applications in the field of energetic materials. DMDNP has a unique molecular structure that makes it a promising candidate for use in various military and industrial applications. In

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Ammonium Salts : The synthesis of the ammonium salt of 6-amino-2-hydroxy-3,5-dinitropyrazine from 2,6-dimethoxy-3,5-dinitropyrazine has been explored. This includes comparisons of properties like impact sensitivity and thermochemical properties with related compounds (Bellamy et al., 2009).
  • Nitration Technology Study : Investigations into the nitration reaction process for synthesizing 2,6-diamino-3,5-dinitropyrazine using 2,6-dinmethoxypyrazine as the raw material have been conducted (Li Qin-hu, 2014).
  • Computational Studies : A computational study on 2,6-diamino-3,5-dinitropyrazine and its derivatives provided insights into their formation enthalpies, stability, and explosive power compared to other materials (Gökçınar et al., 2010).

Applications in Energetic Materials

  • Synthesis of High-Nitrogen Content Compounds : The synthesis of high-nitrogen content heterocyclic compounds, including an original synthesis of tricyclic 7-azidofurazano[3,4-b]tetrazolopyrazine, has been reported using 2,6-dimethoxy-3,5-dinitropyrazine (Guillou et al., 2009).
  • Energetic Salts of Sensitive Compounds : Energetic salts of N,N'-(3,5-dinitropyrazine-2,6-diyl)dinitramide, derived from 2,6-diamino-3,5-dinitropyrazine, have been studied for their thermal stability and detonation performance (Singh et al., 2022).

Thermochemical and Structural Analysis

  • Thermochemical Properties in Solvents : Studies on the molar enthalpies of dissolution for 2,6-diamino-3,5-dinitropyrazine-1-oxide in various solvents have been performed to understand its thermochemical behavior (Na Li et al., 2017).
  • X-ray Structural Study : An X-ray structural study of derivatives of dinitropyrazine, including 2,6-diamino-3,5-dinitropyrazine-1-oxide, has been conducted to analyze their crystal structures and densities [(Averkiev et al., 2002)](https://consensus.app/papers/study-three-derivatives-dinitropyrazine-averkiev/d3bdb81006ef51368736b3ac3023054d/?utm_source=chatgpt).

Advanced Analytical Techniques

  • Solid-State NMR Analysis : High-speed magic-angle spinning solid-state 1H NMR experiments on 2,6-diamino-3,5-dinitropyrazine-1-oxide provided insights into its chemical and structural properties (Mason et al., 2019).
  • Nanostructured Molten Salt Catalyst : A novel nanostructured molten salt catalyst based on 1,4-dinitropyrazine-1,4-diium trinitromethanide was developed for synthesizing sulfanylpyridines (Zolfigol et al., 2017).

Improved Synthesis Techniques

  • Improved Synthesis of Derivatives : An improved synthesis process for 2,6-diamino-3,5-dinitropyrazine-1-oxide has been described, discussing the influencing factors of the reaction steps (Xiao-Liang Zhao & Zuliang Liu, 2013).
  • Scale-up Synthesis and Characterization : The scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPZO) have been conducted, revealing its properties and potential as an insensitive high explosive (Hai-bin Wang et al., 2014).

Sensitivity Mechanisms and Detonation Properties

  • Sensitivity Mechanisms for Energetic Materials : A study on the sensitivity mechanism of 2,6-diamino-3,5-dinitropyrazine-1-oxide against external stimuli, specifically focusing on reversible hydrogen transfer (Junke Wang et al., 2018).
  • Detonation Properties and Kinetics : Research on the reaction mechanisms, kinetics, and detonation properties of 2,6-diamino-3,5-dinitropyrazine-1-oxide, comparing it with other insensitive high-explosive materials (Hamilton et al., 2021).

properties

IUPAC Name

2,6-dimethoxy-3,5-dinitropyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O6/c1-15-5-3(9(11)12)7-4(10(13)14)6(8-5)16-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIYTLSIVZELOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=N1)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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